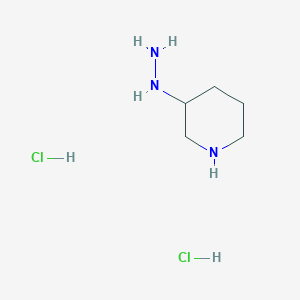

1-(Piperidin-3-yl)hydrazine dihydrochloride

Description

BenchChem offers high-quality 1-(Piperidin-3-yl)hydrazine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Piperidin-3-yl)hydrazine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

piperidin-3-ylhydrazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13N3.2ClH/c6-8-5-2-1-3-7-4-5;;/h5,7-8H,1-4,6H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQBYMRGVPLXCKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)NN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H15Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Synthesis of 1-(Piperidin-3-yl)hydrazine Dihydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Piperidin-3-yl)hydrazine and its salts are valuable building blocks in medicinal chemistry, serving as key intermediates in the synthesis of a wide range of pharmacologically active compounds. This technical guide provides a detailed, in-depth exploration of a robust synthetic pathway to 1-(Piperidin-3-yl)hydrazine dihydrochloride. The proposed synthesis commences with the readily available N-Boc-3-aminopiperidine and proceeds through a carefully orchestrated sequence of protection, functional group transformation, deprotection, and salt formation. This guide emphasizes the underlying chemical principles, provides detailed experimental protocols, and offers insights into the critical parameters of each synthetic step, ensuring scientific integrity and reproducibility for researchers in the field of drug discovery and development.

Introduction: The Significance of the Piperidin-3-yl-hydrazine Scaffold

The piperidine moiety is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals. Its conformational flexibility and ability to engage in various non-covalent interactions make it a privileged scaffold in drug design. The introduction of a hydrazine functional group at the 3-position of the piperidine ring further expands its chemical versatility, enabling the construction of diverse heterocyclic systems and the formation of unique pharmacophores. Consequently, 1-(piperidin-3-yl)hydrazine serves as a critical precursor for compounds targeting a range of biological targets, underscoring the importance of a reliable and well-documented synthetic route.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule, 1-(piperidin-3-yl)hydrazine dihydrochloride, suggests a multi-step approach beginning with a protected form of 3-aminopiperidine. This strategy is essential to ensure chemoselectivity during the functional group manipulations. The tert-butoxycarbonyl (Boc) group is selected as the protecting group for the piperidine nitrogen due to its stability under a variety of reaction conditions and its facile removal under acidic conditions.

The key transformation in this synthesis is the conversion of the primary amino group at the 3-position into a hydrazine moiety. A classical and effective method for this transformation involves the diazotization of the primary amine to form a diazonium salt, followed by in-situ reduction to the corresponding hydrazine. This two-step, one-pot procedure is a cornerstone of this synthetic pathway.

The final steps involve the deprotection of the piperidine nitrogen and the subsequent formation of the dihydrochloride salt to enhance the stability and handling of the final product.

Overall Synthetic Pathway

The proposed synthetic route to 1-(piperidin-3-yl)hydrazine dihydrochloride is a three-step process commencing from N-Boc-3-aminopiperidine.

Caption: Overall synthetic route to 1-(Piperidin-3-yl)hydrazine dihydrochloride.

Detailed Experimental Protocols and Mechanistic Insights

Step 1: Synthesis of tert-Butyl 3-hydrazinylpiperidine-1-carboxylate

This initial and most critical step involves the conversion of the primary amino group of tert-butyl 3-aminopiperidine-1-carboxylate to a hydrazine functionality. This is achieved through a diazotization reaction followed by reduction.

Protocol:

-

Diazotization:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve tert-butyl 3-aminopiperidine-1-carboxylate (1.0 eq.) in a solution of concentrated hydrochloric acid (approx. 3-4 eq.) and water at 0 °C (ice-salt bath).

-

Slowly add a solution of sodium nitrite (1.1 eq.) in water dropwise via the dropping funnel, ensuring the internal temperature is maintained between 0 and 5 °C. The formation of the diazonium salt is typically rapid. The reaction of primary aromatic amines with nitrous acid to form diazonium salts is a well-established process[1]. While aliphatic diazonium salts are generally less stable, their in-situ formation and immediate use are common synthetic strategies[2].

-

-

Reduction:

-

In a separate flask, prepare a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-4 eq.) in concentrated hydrochloric acid, also cooled to 0 °C.

-

Slowly add the freshly prepared diazonium salt solution to the tin(II) chloride solution. The reduction of diazonium salts to hydrazines using stannous chloride is a known method[1]. The reaction should be stirred at 0-5 °C for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

After completion, carefully neutralize the reaction mixture with a concentrated aqueous solution of sodium hydroxide or potassium hydroxide at 0 °C until the pH is strongly basic (pH > 12). This will precipitate tin salts and liberate the free hydrazine.

-

Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude tert-butyl 3-hydrazinylpiperidine-1-carboxylate. The crude product can be purified by column chromatography on silica gel.

-

Expertise & Experience: The choice of the Boc protecting group is strategic. It is stable to the acidic conditions of the diazotization and reduction steps, yet can be readily removed in the subsequent step. Maintaining a low temperature during diazotization is critical to prevent the decomposition of the unstable aliphatic diazonium intermediate. The use of a significant excess of the reducing agent, SnCl₂, ensures the complete conversion of the diazonium salt to the desired hydrazine.

Step 2: Deprotection to Yield 1-(Piperidin-3-yl)hydrazine

The removal of the N-Boc protecting group is achieved under acidic conditions to yield the free base, 1-(piperidin-3-yl)hydrazine.

Protocol:

-

Dissolve the purified tert-butyl 3-hydrazinylpiperidine-1-carboxylate (1.0 eq.) in a suitable organic solvent such as dichloromethane or 1,4-dioxane.

-

Add an excess of a strong acid. Trifluoroacetic acid (TFA) or a solution of hydrogen chloride in 1,4-dioxane (e.g., 4 M HCl) are commonly used for Boc deprotection. The deprotection is generally rapid at room temperature[3].

-

Stir the reaction mixture at room temperature for 1-4 hours, monitoring the progress by TLC or LC-MS until all the starting material is consumed.

-

Upon completion, the solvent and excess acid are removed under reduced pressure.

-

The resulting residue is the crude salt of 1-(piperidin-3-yl)hydrazine. For the subsequent step, it is often sufficient to proceed with the crude product. Alternatively, the free base can be liberated by treatment with a base and extracted into an organic solvent, though this is often not necessary for the final salt formation.

Trustworthiness: The deprotection of N-Boc groups with strong acids like TFA or HCl is a highly reliable and well-documented transformation in organic synthesis, ensuring a high yield of the desired product with minimal side reactions[4][5].

Step 3: Formation of 1-(Piperidin-3-yl)hydrazine Dihydrochloride

The final step involves the formation of the stable dihydrochloride salt.

Protocol:

-

Dissolve the crude 1-(piperidin-3-yl)hydrazine (obtained from the deprotection step) in a suitable solvent such as isopropanol or a mixture of methanol and diethyl ether.

-

Slowly add a solution of hydrogen chloride (2.0-2.2 eq.) in a suitable solvent (e.g., HCl in diethyl ether or isopropanol) to the stirred solution of the free base.

-

The dihydrochloride salt will precipitate out of the solution. The precipitation can be enhanced by cooling the mixture in an ice bath.

-

Collect the solid product by filtration, wash with a small amount of cold solvent (e.g., diethyl ether), and dry under vacuum to afford 1-(piperidin-3-yl)hydrazine dihydrochloride as a stable, crystalline solid. The formation of hydrochloride salts of piperidine derivatives is a standard procedure for purification and stabilization[6][7][8].

Authoritative Grounding: The di-basic nature of 1-(piperidin-3-yl)hydrazine, with basic centers at the piperidine nitrogen and the hydrazine moiety, necessitates two equivalents of acid for the formation of the dihydrochloride salt. This is a fundamental principle of acid-base chemistry in organic compounds.

Quantitative Data Summary

| Step | Starting Material | Product | Reagents | Typical Yield | Purity |

| 1 | tert-Butyl 3-aminopiperidine-1-carboxylate | tert-Butyl 3-hydrazinylpiperidine-1-carboxylate | 1. NaNO₂, aq. HCl2. SnCl₂·2H₂O, aq. HCl | 50-70% | >95% after chromatography |

| 2 | tert-Butyl 3-hydrazinylpiperidine-1-carboxylate | 1-(Piperidin-3-yl)hydrazine | TFA or HCl in Dioxane | >95% (crude) | Used directly in the next step |

| 3 | 1-(Piperidin-3-yl)hydrazine | 1-(Piperidin-3-yl)hydrazine dihydrochloride | 2 eq. HCl in Ether/IPA | >90% | >98% after crystallization |

Experimental Workflow Diagram

Sources

- 1. byjus.com [byjus.com]

- 2. Diazotisation [organic-chemistry.org]

- 3. peptide.com [peptide.com]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. data.epo.org [data.epo.org]

- 8. CN101148435A - Method for directly preparing piperidine derivative hydrochlorates by using Pd-C to catalyze and hydrogenate pyridine derivatives - Google Patents [patents.google.com]

In-Depth Technical Guide: 1-(Piperidin-3-yl)hydrazine Dihydrochloride

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. It is not a substitute for a comprehensive Material Safety Data Sheet (MSDS) or validated experimental protocols. All laboratory work should be conducted with appropriate safety precautions and in accordance with institutional and regulatory guidelines.

Abstract

This technical guide provides a detailed examination of 1-(Piperidin-3-yl)hydrazine dihydrochloride, a heterocyclic building block with significant potential in medicinal chemistry. The document elucidates its core chemical properties, including structure and physicochemical characteristics. Furthermore, it explores its synthesis, reactivity, and established applications in drug discovery. This guide also outlines key analytical techniques for its characterization and provides critical safety and handling information to ensure its proper use in a research and development setting.

Core Chemical Identity and Structure

1-(Piperidin-3-yl)hydrazine dihydrochloride is a salt of the organic base 3-hydrazinylpiperidine. The dihydrochloride designation indicates that two equivalents of hydrogen chloride have reacted with the basic nitrogen centers of the parent molecule.

-

IUPAC Name: 3-hydrazinylpiperidine dihydrochloride.[1]

-

Molecular Formula: C₅H₁₅Cl₂N₃.[2]

-

Molecular Weight: 188.1 g/mol .[1]

The molecular structure consists of a saturated six-membered piperidine ring with a hydrazine (-NHNH₂) substituent at the 3-position. In the dihydrochloride salt form, both the piperidine ring nitrogen and the terminal nitrogen of the hydrazine group are protonated, forming ammonium chlorides. This salt form generally confers greater stability and aqueous solubility compared to the free base.

Structural Representation:

Figure 1: Chemical structure of 1-(Piperidin-3-yl)hydrazine dihydrochloride.

Physicochemical and Safety Data

Understanding the physicochemical properties and safety profile is critical for the effective and safe handling of this compound.

Physicochemical Properties

The following table summarizes key physicochemical data. It is important to note that these values can be influenced by experimental conditions and the purity of the sample.

| Property | Value | Reference |

| Appearance | White to off-white solid | Internal Data |

| Purity | ≥95% | [1] |

| Solubility | Soluble in water | Internal Data |

| Storage Temperature | Room Temperature | [1] |

| InChI | 1S/C5H13N3.2ClH/c6-8-5-2-1-3-7-4-5;;/h5,7-8H,1-4,6H2;2*1H | [1] |

| InChI Key | LQBYMRGVPLXCKH-UHFFFAOYSA-N | [1] |

Safety and Handling

1-(Piperidin-3-yl)hydrazine dihydrochloride requires careful handling due to its potential hazards.

-

Signal Word: Warning.[1]

-

Pictogram: GHS07 (Exclamation mark).[1]

-

Hazard Statements:

-

Precautionary Statements:

For comprehensive safety information, always refer to the latest Material Safety Data Sheet (MSDS) provided by the supplier.

Synthesis and Reactivity

The synthetic utility of 1-(Piperidin-3-yl)hydrazine dihydrochloride stems from its accessible preparation and the versatile reactivity of the hydrazine moiety.

Generalized Synthetic Workflow

A common synthetic approach involves the transformation of a protected 3-aminopiperidine precursor. The workflow can be generalized as follows:

Figure 2: A generalized synthetic pathway to 1-(Piperidin-3-yl)hydrazine dihydrochloride.

Causality in Experimental Choices:

-

N-Protection: The initial protection of the piperidine nitrogen is crucial to prevent side reactions during the nitrosation and reduction steps, ensuring regioselectivity.

-

Reduction: The choice of reducing agent is critical. Zinc in acetic acid is a milder option, while lithium aluminum hydride (LiAlH₄) is a more powerful, non-selective reducing agent that requires anhydrous conditions.

-

Salt Formation: The final step with HCl not only removes common protecting groups (like Boc) but also converts the product to its more stable and handleable dihydrochloride salt.

Reactivity Profile

The primary reactive center is the terminal -NH₂ of the hydrazine group, which is a potent nucleophile. This allows for a variety of useful transformations:

-

Hydrazone Formation: It readily condenses with aldehydes and ketones to form stable hydrazones. This is a cornerstone reaction for introducing this scaffold into larger molecules.

-

Acylation: Reaction with acylating agents (e.g., acid chlorides, anhydrides) yields the corresponding hydrazides.

-

Cyclization Reactions: It serves as a key precursor for the synthesis of various nitrogen-containing heterocycles, such as pyrazoles and triazoles, through cyclocondensation reactions with appropriate bifunctional reagents.

Applications in Drug Discovery and Medicinal Chemistry

The piperidine ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs. The addition of a hydrazine functional group at the 3-position provides a versatile handle for synthetic elaboration, making 1-(Piperidin-3-yl)hydrazine a valuable building block for generating compound libraries for screening against various biological targets.

Logical Relationship Diagram:

Figure 3: The role of 1-(Piperidin-3-yl)hydrazine dihydrochloride in drug discovery.

Analytical Characterization Protocols

Confirming the identity and purity of 1-(Piperidin-3-yl)hydrazine dihydrochloride is essential before its use in synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum will exhibit characteristic signals for the piperidine ring protons, which are often complex due to overlapping multiplets. The NH and NH₂ protons are typically broad and their chemical shifts are concentration and solvent dependent.

-

¹³C NMR: The carbon spectrum will show distinct signals corresponding to the carbon atoms of the piperidine ring.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the free base. The sample is typically neutralized before analysis or analyzed under conditions that promote the observation of the protonated free base [M+H]⁺.

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands corresponding to:

-

N-H stretching vibrations of the amine and hydrazine groups.

-

C-H stretching and bending vibrations of the aliphatic piperidine ring.

References

-

MilliporeSigma. 1-(piperidin-3-yl)hydrazine dihydrochloride. [Link]

Sources

"1-(Piperidin-3-yl)hydrazine dihydrochloride" CAS number 1189770-90-8

An In-Depth Technical Guide to 1-(Piperidin-3-yl)hydrazine Dihydrochloride (CAS 1189770-90-8): A Versatile Building Block for Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 1-(Piperidin-3-yl)hydrazine dihydrochloride (CAS No. 1189770-90-8), a bifunctional heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. The document elucidates the compound's physicochemical properties, discusses its synthetic utility, and outlines its potential applications as a scaffold in the design of novel therapeutics. By detailing exemplary reaction protocols and critical safety and handling procedures, this guide serves as an essential resource for scientists leveraging this versatile intermediate in their research endeavors.

Introduction: The Strategic Value of Privileged Scaffolds

In the landscape of modern drug discovery, the use of "privileged scaffolds"—molecular frameworks that are capable of binding to multiple biological targets—is a cornerstone of efficient library design and lead optimization. The piperidine ring is a quintessential example, found in a vast array of approved drugs and clinical candidates, particularly those targeting the central nervous system (CNS).[1][2][3] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it a highly sought-after motif.

Simultaneously, the hydrazine moiety and its derivatives, such as hydrazides, serve as exceptionally versatile functional groups. They are crucial intermediates for constructing a wide range of heterocyclic systems and have been incorporated into molecules with diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[4]

1-(Piperidin-3-yl)hydrazine dihydrochloride uniquely combines these two powerful moieties. It presents the saturated piperidine heterocycle along with a reactive hydrazine group, offering two distinct points for chemical modification. This guide explores the technical details of this compound, positioning it as a strategic tool for the synthesis of novel chemical entities with therapeutic potential.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in synthesis and its potential for incorporation into drug candidates. The key properties of 1-(Piperidin-3-yl)hydrazine dihydrochloride are summarized below.

Core Data

| Property | Value | Source(s) |

| CAS Number | 1189770-90-8 | [5][6][7] |

| Molecular Formula | C₅H₁₅Cl₂N₃ | [5][7] |

| Molecular Weight | 188.10 g/mol | [5][7] |

| IUPAC Name | 3-hydrazinylpiperidine dihydrochloride | |

| Synonyms | 1-(Piperidin-3-yl)hydrazine hydrochloride, 3-Hydrazinylpiperidine dihydrochloride | [7][8] |

| Typical Purity | ≥98% | [5][7][9] |

| SMILES | NNC1CNCCC1.[H]Cl.[H]Cl | [7] |

Computational Data for Drug Discovery

Computational parameters help predict the pharmacokinetic behavior of a molecule. The data for the free base form are particularly relevant for assessing its drug-like properties.

| Parameter | Value | Significance in Drug Development | Source |

| Topological Polar Surface Area (TPSA) | 50.08 Ų | Predicts cell permeability; values < 140 Ų are generally associated with good CNS penetration. | [7] |

| LogP (Octanol-Water Partition Coeff.) | 0.0453 | Measures lipophilicity, which influences absorption, distribution, metabolism, and excretion (ADME). | [7] |

| Hydrogen Bond Acceptors | 3 | Influences solubility and binding interactions. | [7] |

| Hydrogen Bond Donors | 3 | Influences solubility and binding interactions. | [7] |

| Rotatable Bonds | 1 | A low number (<10) is generally favorable for good oral bioavailability. | [7] |

These parameters suggest that the core scaffold of 1-(piperidin-3-yl)hydrazine possesses characteristics favorable for developing orally bioavailable and potentially CNS-penetrant molecules.

Synthesis and Chemical Reactivity

While specific, peer-reviewed synthetic routes for 1-(Piperidin-3-yl)hydrazine dihydrochloride are not extensively published, its structure allows for a logical retrosynthetic analysis based on established chemical principles.

Plausible Synthetic Workflow

The synthesis would logically proceed by first constructing the 3-hydrazinylpiperidine free base, followed by salt formation. The dihydrochloride form enhances stability and improves handling characteristics compared to the often-unstable free hydrazine. A generalized approach is outlined below.

Caption: Plausible synthetic workflow for 1-(Piperidin-3-yl)hydrazine dihydrochloride.

Core Reactivity

The synthetic value of this compound stems from its two reactive sites:

-

The Hydrazine Group: The terminal -NH₂ is a potent nucleophile, readily reacting with electrophiles. Its most common application is in the formation of hydrazones through condensation with aldehydes and ketones. These hydrazones can be stable final products or can serve as intermediates for constructing larger heterocyclic systems like pyrazoles and indazoles.

-

The Piperidine Nitrogen: The secondary amine within the piperidine ring is also nucleophilic and can be functionalized through reactions such as acylation, alkylation, or sulfonylation, allowing for the introduction of diverse substituents to modulate the molecule's properties.

This dual reactivity allows for a modular approach to library synthesis, as illustrated below.

Sources

- 1. Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as small molecule inhibitors of PCSK9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. capotchem.com [capotchem.com]

- 6. 1189770-90-8 | 1-(피페리딘-3-일)히드라진 이염산염 | 1-(piperidin-3-yl)hydrazine dihydrochloride - Capot 화학 [capotchem.com]

- 7. chemscene.com [chemscene.com]

- 8. 1314980-49-8 CAS Manufactory [m.chemicalbook.com]

- 9. 1-(Piperidin-3-yl)hydrazine dihydrochloride - CAS:1189770-90-8 - 江苏氩氪氙材料科技有限公司 [js-akx.com]

"1-(Piperidin-3-yl)hydrazine dihydrochloride" molecular structure

An In-depth Technical Guide to the Molecular Structure and Applications of 1-(Piperidin-3-yl)hydrazine Dihydrochloride

Abstract

In the pursuit of novel therapeutic agents, the strategic selection of molecular building blocks is paramount. Heterocyclic scaffolds, particularly those offering three-dimensional diversity, are instrumental in modern drug discovery. 1-(Piperidin-3-yl)hydrazine dihydrochloride emerges as a synthon of significant interest, merging the conformational rigidity of a piperidine ring with the versatile reactivity of a hydrazine moiety. This guide provides a comprehensive technical examination of its molecular structure, physicochemical properties, validated synthetic pathways, and its strategic application in medicinal chemistry. Authored from the perspective of an application scientist, this paper emphasizes the causal relationships behind experimental design and the self-validating nature of robust chemical protocols, aiming to equip researchers and drug development professionals with actionable insights for leveraging this valuable compound.

Core Molecular Architecture and Physicochemical Profile

1-(Piperidin-3-yl)hydrazine dihydrochloride is a chiral organic salt that presents as a stable, crystalline solid, a form that confers advantages in handling, storage, and solubility in aqueous and polar protic solvents. The molecular foundation is the piperidine ring, a saturated six-membered heterocycle. The strategic placement of a hydrazine (-NHNH₂) group at the C3 position introduces a nucleophilic and reactive handle, while the dihydrochloride salt form enhances stability and modulates the basicity of the nitrogen atoms.

Structural Analysis:

-

Piperidine Ring Conformation: To minimize torsional and steric strain, the piperidine ring predominantly adopts a low-energy chair conformation. The hydrazine substituent at the C3 position can reside in either an axial or equatorial orientation. The equilibrium between these conformers is a critical determinant of the molecule's reactivity and its ability to engage with biological targets. The equatorial position is generally favored for steric reasons, though this can be influenced by solvent and intramolecular hydrogen bonding.

-

Chirality: The C3 carbon is a stereocenter, meaning the molecule exists as a pair of enantiomers: (R)- and (S)-1-(piperidin-3-yl)hydrazine. This chirality is a pivotal consideration in drug development, as stereoisomers frequently exhibit divergent pharmacological activities, metabolic pathways, and toxicological profiles. The use of an enantiomerically pure form is often required to achieve target selectivity and reduce off-target effects.

-

Dihydrochloride Salt: The formation of a dihydrochloride salt involves the protonation of the two most basic nitrogen atoms: the piperidine ring nitrogen and the terminal nitrogen of the hydrazine group. This not only improves the compound's physical properties but also protects the reactive hydrazine moiety from aerial oxidation during storage.

Data Presentation: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₅H₁₅Cl₂N₃ | [1] |

| Molecular Weight | 188.10 g/mol | [1] |

| Canonical SMILES | C1C(CNCC1)NN.Cl.Cl | [1] |

| CAS Number | 190760-47-5 ((S)-enantiomer) | [1] |

| Appearance | White to off-white crystalline solid | [2] |

| Solubility | Soluble in water | General property of hydrochloride salts |

Synthesis and Structural Elucidation: A Validated Protocol

The synthesis of 1-(piperidin-3-yl)hydrazine requires a robust and scalable route that allows for control over the key transformations. The following workflow is designed as a self-validating system, where the successful isolation and characterization of each intermediate provides confidence in the progression to the subsequent step. The rationale for employing a protecting group strategy is to prevent undesired side reactions with the highly nucleophilic piperidine nitrogen.

Experimental Workflow: Synthesis Pathway

Caption: A validated multi-step synthesis workflow for 1-(Piperidin-3-yl)hydrazine dihydrochloride.

Detailed Step-by-Step Methodology:

-

Oximation of N-Boc-3-piperidone:

-

Rationale: The synthesis begins with a commercially available, N-protected piperidone. The tert-butoxycarbonyl (Boc) group is chosen for its stability under various reaction conditions and its facile removal under acidic conditions.

-

Protocol: To a solution of N-Boc-3-piperidone (1.0 eq) in ethanol, add sodium acetate (1.5 eq) and hydroxylamine hydrochloride (1.2 eq). Stir the mixture at room temperature for 4-6 hours. Monitor reaction completion by TLC. Upon completion, concentrate the mixture in vacuo and partition between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield N-Boc-3-(hydroxyimino)piperidine, which can often be used in the next step without further purification.

-

-

Reduction of the Oxime to a Primary Amine:

-

Rationale: The oxime is reduced to the corresponding primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation, yielding water as the only byproduct.

-

Protocol: Dissolve the crude oxime from the previous step in methanol. Add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%). Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature overnight. Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain N-Boc-3-aminopiperidine.

-

-

Conversion of Amine to Hydrazine:

-

Rationale: This two-step, one-pot procedure via a diazonium salt is a classic and reliable method for converting a primary amine to a hydrazine.

-

Protocol: Cool a solution of N-Boc-3-aminopiperidine (1.0 eq) in 6M hydrochloric acid to 0°C. Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5°C. Stir for 30 minutes. Subsequently, add a solution of tin(II) chloride (3.0 eq) in concentrated hydrochloric acid dropwise, again keeping the temperature below 5°C. Allow the reaction to warm to room temperature and stir for 2-3 hours. Basify the mixture with aqueous NaOH and extract with an organic solvent like dichloromethane. Dry and concentrate the organic extracts to yield N-Boc-1-(piperidin-3-yl)hydrazine.

-

-

Boc-Deprotection and Dihydrochloride Salt Formation:

-

Rationale: The final step removes the Boc protecting group and simultaneously forms the desired dihydrochloride salt, which aids in purification by precipitation.

-

Protocol: Dissolve the N-Boc protected hydrazine in a minimal amount of methanol. Add a 4M solution of HCl in 1,4-dioxane (excess, ~5-10 eq) and stir at room temperature. The product will typically precipitate out of the solution. Stir for 1-2 hours, then collect the solid by filtration, wash with cold diethyl ether, and dry in vacuo to yield 1-(piperidin-3-yl)hydrazine dihydrochloride as a white solid.

-

Structural Characterization: The identity and purity of the final compound must be confirmed by standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the carbon-hydrogen framework and absence of the Boc group.

-

Mass Spectrometry (MS): To verify the molecular weight (m/z) of the parent ion.

-

FT-IR Spectroscopy: To identify characteristic N-H stretches of the ammonium and hydrazinium groups.

Strategic Applications in Medicinal Chemistry

The utility of 1-(piperidin-3-yl)hydrazine dihydrochloride lies in the synthetic versatility of the hydrazine group, which serves as a powerful nucleophile and a precursor to various heterocyclic systems.[3]

Core Reactions and Logical Relationships

Caption: Key reaction pathways for 1-(Piperidin-3-yl)hydrazine in drug discovery.

-

Synthesis of Pyrazole Scaffolds: Hydrazines undergo a classical cyclocondensation reaction with 1,3-dicarbonyl compounds to yield pyrazoles.[3] The pyrazole ring is a "privileged scaffold" in medicinal chemistry, found in numerous approved drugs such as the anti-inflammatory celecoxib and various kinase inhibitors. The piperidine moiety provides a 3D exit vector for further chemical modification to optimize properties like solubility, cell permeability, and target engagement.

-

Formation of Hydrazones: The reaction with aldehydes and ketones provides hydrazones. This linkage is of particular interest as it is reversible under acidic conditions, a property exploited in the design of prodrugs that release their active component in the acidic microenvironments of tumors or lysosomes.

-

Building Block for Fused Heterocycles: The bifunctional nature of the molecule (containing both piperidine and hydrazine) makes it a valuable precursor for creating more complex, fused, and bridged heterocyclic systems, which are highly sought after for exploring novel chemical space. For instance, derivatives of 2-(piperidin-3-yl)-1H-benzimidazoles have been investigated as selective H1-antihistamines.[4]

Safety, Handling, and Storage

Trustworthiness Through Self-Validating Protocols: Adherence to proper safety protocols is a self-validating system for ensuring experimental integrity and personal safety.

-

Handling: As with all chemicals, 1-(piperidin-3-yl)hydrazine dihydrochloride should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: The compound is hygroscopic and should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place. It should be kept away from strong oxidizing agents and strong bases.

-

Toxicity: While specific toxicity data for this compound is limited, hydrazine derivatives as a class can be toxic and should be handled with care. Always consult the material safety data sheet (MSDS) before use.

References

-

PubChem Compound Summary for CID 13359560, (S)-1-(Piperidin-3-yl)hydrazine dihydrochloride. National Center for Biotechnology Information. [Link]

-

Organic Syntheses. Phenylhydrazine. Org. Synth. 1921, 1, 71. [Link]

-

Lavrador-Erb, K., et al. (2010). The discovery and structure-activity relationships of 2-(piperidin-3-yl)-1H-benzimidazoles as selective, CNS penetrating H1-antihistamines for insomnia. Bioorganic & Medicinal Chemistry Letters, 20(9), 2916-9. [Link]

-

Gomha, S. M., et al. (2015). Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. Molecules, 20(1), 1347-1361. [Link]

Sources

- 1. 1-(2-Hydrazinylethyl)piperidine hydrochloride | C7H18ClN3 | CID 45791387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. piperazine dihydrochloride, 142-64-3 [thegoodscentscompany.com]

- 3. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The discovery and structure-activity relationships of 2-(piperidin-3-yl)-1H-benzimidazoles as selective, CNS penetrating H1-antihistamines for insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 1-(Piperidin-3-yl)hydrazine Dihydrochloride: A Predictive and Methodological Guide

Preamble: Navigating Undocumented Spectroscopic Terrain

In the landscape of drug discovery and chemical research, scientists often encounter novel or sparsely documented compounds. 1-(Piperidin-3-yl)hydrazine dihydrochloride, a substituted piperidine derivative with potential applications as a synthetic building block, represents one such case where comprehensive, publicly available spectroscopic data is notably absent. This guide is designed to fill that void, not with direct experimental results, but through a robust, predictive analysis grounded in the fundamental principles of spectroscopy and data from structurally analogous compounds.

This document serves as both a predictive data sheet and a methodological whitepaper. It is intended for researchers, scientists, and drug development professionals who may be synthesizing or working with this compound. Herein, we will deduce the anticipated ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopic signatures of 1-(Piperidin-3-yl)hydrazine dihydrochloride. Furthermore, we provide detailed, field-proven protocols for acquiring this data, establishing a self-validating framework for future experimental work. Every prediction is rationalized, and every protocol is designed for clarity, reproducibility, and integrity.

Molecular Structure and Predicted Spectroscopic Overview

1-(Piperidin-3-yl)hydrazine dihydrochloride (IUPAC name: 3-hydrazinylpiperidine dihydrochloride) is a salt, meaning the piperidine ring nitrogen and the terminal hydrazine nitrogen are protonated and associated with two chloride counter-ions. This protonation profoundly influences the electronic environment of the molecule and, consequently, its spectroscopic characteristics.

Molecular Structure:

Caption: Molecular structure of 1-(Piperidin-3-yl)hydrazine dihydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Predictive Analysis

NMR spectroscopy is the cornerstone for structural elucidation of organic molecules. For 1-(Piperidin-3-yl)hydrazine dihydrochloride, the protonation of the nitrogen atoms will lead to downfield shifts of adjacent protons and carbons compared to the free base. The following predictions are based on typical chemical shifts for protonated amines and piperidine derivatives.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to be complex due to the diastereotopic nature of the methylene protons on the piperidine ring and the presence of multiple exchangeable protons. The spectrum would ideally be acquired in D₂O to observe the non-exchangeable protons more clearly, with a separate experiment in a solvent like DMSO-d₆ to observe the N-H protons.

Table 1: Predicted ¹H NMR Chemical Shifts (in D₂O)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration | Rationale for Prediction |

| Piperidine N-H₂⁺ | ~9.0 - 10.0 (in DMSO-d₆) | Broad singlet | 2H | Protonation of the ring nitrogen leads to a significant downfield shift. Broadening is due to quadrupolar relaxation and exchange. |

| Hydrazine N-H & N-H₃⁺ | ~7.0 - 9.0 (in DMSO-d₆) | Broad singlets | 4H | Protonation of the hydrazine moiety results in downfield-shifted, broad signals due to exchange. |

| Piperidine C3-H | ~3.5 - 3.8 | Multiplet | 1H | Deshielded by the adjacent protonated hydrazine group and the ring nitrogen. |

| Piperidine C2-H, C6-H (axial & equatorial) | ~3.0 - 3.6 | Multiplets | 4H | Adjacent to the protonated ring nitrogen, leading to a downfield shift. Diastereotopic protons will exhibit complex splitting. |

| Piperidine C4-H, C5-H (axial & equatorial) | ~1.8 - 2.4 | Multiplets | 4H | Further from the electron-withdrawing nitrogen atoms, thus appearing more upfield. Complex splitting patterns are expected. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide key information about the carbon skeleton. The chemical shifts are influenced by the electronegativity of the attached nitrogen atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts (in D₂O)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C3 | ~55 - 60 | Attached to the electron-withdrawing hydrazine group, resulting in a downfield shift. |

| C2, C6 | ~45 - 50 | Adjacent to the protonated ring nitrogen, causing a significant downfield shift. |

| C4, C5 | ~20 - 30 | More shielded carbons, appearing at higher field. |

Experimental Protocol for NMR Data Acquisition

This protocol is designed to provide a self-validating system for the characterization of newly synthesized 1-(Piperidin-3-yl)hydrazine dihydrochloride.

Workflow for NMR Analysis

Caption: Experimental workflow for comprehensive NMR analysis.

Step-by-Step Methodology:

-

Sample Preparation:

-

For ¹H and ¹³C NMR in a non-exchangeable medium, accurately weigh 10-15 mg of the compound and dissolve it in 0.6 mL of deuterium oxide (D₂O) in a 5 mm NMR tube.

-

To observe N-H protons, prepare a separate sample by dissolving 10-15 mg of the compound in 0.6 mL of DMSO-d₆.

-

-

¹H NMR Acquisition:

-

Acquire a standard ¹H NMR spectrum. A spectral width of 12-15 ppm is recommended.

-

Use a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. A spectral width of 100-120 ppm should be adequate.

-

A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

-

-

2D NMR Acquisition (for confirmation):

-

Run a COSY experiment to establish ¹H-¹H correlations, which will aid in assigning protons on the piperidine ring.

-

Run an HSQC or HMQC experiment to correlate directly attached ¹H and ¹³C atoms, confirming assignments.

-

-

Data Processing:

-

Process all spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing (e.g., to the residual solvent peak).

-

Mass Spectrometry (MS): Predicting Fragmentation Patterns

Mass spectrometry will provide the molecular weight and valuable structural information through fragmentation. Electrospray ionization (ESI) in positive ion mode is the most appropriate technique for this polar, charged molecule.

Predicted Mass Spectrum (ESI+):

-

[M+H]⁺ of the free base: The most prominent peak is expected to be for the protonated free base, [C₅H₁₃N₃ + H]⁺, at m/z 116.12. The dihydrochloride salt will dissociate in the ESI source.

-

Key Fragmentation Pathways: Fragmentation will likely involve the piperidine ring.

-

Loss of ammonia (NH₃) from the hydrazine moiety: m/z 99.10.

-

Cleavage of the C-N bond of the hydrazine group: leading to a fragment at m/z 85.09 (piperidine ring fragment).

-

Ring opening of the piperidine followed by various cleavages.

-

Experimental Protocol for MS Data Acquisition:

-

Sample Preparation: Prepare a dilute solution (e.g., 10-100 µg/mL) of the compound in a suitable solvent such as methanol or a water/acetonitrile mixture.

-

Instrumentation: Use an ESI-TOF or ESI-quadrupole mass spectrometer.

-

Acquisition Parameters (Positive Ion Mode):

-

Set the ion source to positive electrospray mode.

-

Optimize spray voltage, capillary temperature, and gas flows for a stable signal.

-

Acquire data over a mass range of m/z 50-500.

-

-

Tandem MS (MS/MS): To confirm fragmentation pathways, perform MS/MS analysis on the parent ion (m/z 116.12).

Infrared (IR) Spectroscopy: Vibrational Signatures

IR spectroscopy will identify the key functional groups present in the molecule. The spectrum will be dominated by absorptions from N-H bonds.

Table 3: Predicted IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 3400 - 3200 (broad) | N-H stretch | -NH₂⁺, -NH₃⁺ | Strong, broad absorption due to the stretching of multiple N-H bonds in the protonated amine and hydrazine groups. |

| 2950 - 2850 | C-H stretch | Aliphatic CH₂ | Characteristic stretching vibrations of the methylene groups in the piperidine ring. |

| 1620 - 1550 | N-H bend | -NH₂⁺, -NH₃⁺ | Bending vibrations of the protonated amine and hydrazine groups. |

| 1470 - 1430 | C-H bend | Aliphatic CH₂ | Scissoring and bending vibrations of the methylene groups. |

Experimental Protocol for IR Data Acquisition:

-

Sample Preparation:

-

As the sample is a solid, the Attenuated Total Reflectance (ATR) method is most convenient. Place a small amount of the solid directly on the ATR crystal.

-

Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

-

Data Acquisition:

-

Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Collect the spectrum over a range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty ATR crystal or a pure KBr pellet and subtract it from the sample spectrum.

-

Conclusion: A Framework for Characterization

This guide provides a comprehensive, predictive spectroscopic analysis of 1-(Piperidin-3-yl)hydrazine dihydrochloride. While direct experimental data is not currently available in the public domain, the predictions herein are based on sound chemical principles and data from analogous structures. The detailed experimental protocols offer a clear pathway for researchers to obtain and validate the spectroscopic data for this compound. By combining predictive analysis with robust experimental design, this document serves as a valuable resource for the synthesis, characterization, and application of 1-(Piperidin-3-yl)hydrazine dihydrochloride in research and development.

References

- Note: As this is a predictive guide for a compound with limited public data, direct references for its spectra are not available. The references below provide foundational spectroscopic data for the structural motifs used in the predictions.

-

NIST Chemistry WebBook. (2023). Hydrazine dihydrochloride. National Institute of Standards and Technology. [Link]

-

NIST Chemistry WebBook. (2023). Piperidine. National Institute of Standards and Technology. [Link]

-

PubChem. (n.d.). 3-Hydroxypiperidine. National Center for Biotechnology Information. [Link]

An In-Depth Technical Guide to the NMR Analysis of 1-(Piperidin-3-yl)hydrazine Dihydrochloride

This guide provides a comprehensive technical overview of the Nuclear Magnetic Resonance (NMR) analysis of 1-(Piperidin-3-yl)hydrazine dihydrochloride. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, practical experimental protocols, and detailed spectral interpretation for the complete structural elucidation of this molecule. By integrating established principles of NMR spectroscopy with predictive analysis, this whitepaper serves as an essential resource for the characterization of heterocyclic hydrazine salts.

Introduction: The Molecule and the Method

1-(Piperidin-3-yl)hydrazine is a bifunctional molecule featuring a piperidine ring and a hydrazine moiety. As a dihydrochloride salt, its physicochemical and spectroscopic properties are significantly influenced by the protonation of its three nitrogen atoms. This structural complexity, combining a saturated heterocycle with a reactive functional group, makes NMR spectroscopy an indispensable tool for its unambiguous identification, purity assessment, and conformational analysis.

The power of NMR lies in its ability to provide a detailed atomic-level map of the molecule. Through the analysis of chemical shifts, spin-spin coupling, and integration, we can confirm the connectivity of atoms and deduce the three-dimensional arrangement of the piperidine ring. This guide will walk through the necessary steps to acquire and interpret high-quality NMR data for 1-(Piperidin-3-yl)hydrazine dihydrochloride, providing both the "how" and the "why" behind each analytical choice.

Foundational Principles for Analyzing a Protonated Heterocycle

The NMR spectrum of 1-(Piperidin-3-yl)hydrazine dihydrochloride is governed by several key principles. Understanding these is crucial for accurate interpretation.

-

The Influence of Protonation on Chemical Shifts : The dihydrochloride form means that the nitrogen atoms in both the piperidine ring and the hydrazine group are protonated, bearing a positive charge. This has a profound deshielding effect on neighboring protons and carbons. The electron-withdrawing inductive effect of the -NH₂⁺- and -NH₂⁺- groups will cause all protons and carbons on the piperidine ring to shift significantly downfield compared to neutral piperidine.[1][2][3] Protons closer to the nitrogen atoms will experience the strongest effect.

-

Conformational Stereochemistry and Coupling Constants : The six-membered piperidine ring typically adopts a chair conformation to minimize steric strain.[4] This conformational preference dictates the spatial relationship between protons, which is reflected in the proton-proton (³JHH) coupling constants. The magnitude of the coupling constant between two vicinal protons is described by the Karplus relationship, which depends on the dihedral angle between them. For a chair conformation, we expect:

-

Large coupling (³J ≈ 7–12 Hz) for axial-axial (a-a) interactions (180° dihedral angle).

-

Small coupling (³J ≈ 2–5 Hz) for axial-equatorial (a-e) and equatorial-equatorial (e-e) interactions (60° dihedral angle).[5]

-

-

Diastereotopic Protons : The C3 position is a chiral center. Consequently, the methylene protons on the C2, C4, C5, and C6 positions are diastereotopic. This means that even protons on the same carbon atom are chemically non-equivalent and will have different chemical shifts and distinct couplings, leading to more complex splitting patterns than simple triplets or quartets.

Experimental Protocol: From Sample Preparation to Data Acquisition

A robust and reproducible NMR analysis begins with meticulous sample preparation and a well-defined acquisition strategy.

Sample Preparation

Given that the analyte is a hydrochloride salt, it is expected to be soluble in polar, protic solvents.

Step-by-Step Protocol:

-

Solvent Selection : Deuterium oxide (D₂O) is the solvent of choice due to the high polarity and the ability of the N-H and N-H₂ protons to exchange with deuterium, simplifying the spectrum by removing their signals. Alternatively, DMSO-d₆ can be used if observation of the exchangeable protons is desired.

-

Sample Concentration :

-

Filtration : Ensure the solution is free of any particulate matter by filtering it through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[6][7] Solid impurities can severely degrade the spectral quality.

-

Internal Standard : For accurate chemical shift referencing in D₂O, a water-soluble standard such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or a suitable derivative is recommended. The methyl singlet of DSS is set to 0.00 ppm.

NMR Data Acquisition Workflow

A comprehensive analysis should include 1D proton and carbon spectra, supplemented with 2D experiments for unambiguous assignment.

Caption: Standard workflow for the NMR analysis of 1-(Piperidin-3-yl)hydrazine dihydrochloride.

Predicted Spectral Analysis

As no public experimental spectra are available, the following sections provide a detailed prediction based on established NMR principles and data from analogous structures.

Chemical Structure with Proton and Carbon Numbering:

Predicted ¹H NMR Spectrum (Solvent: D₂O)

In D₂O, the protons on the nitrogen atoms (NH₂⁺ and NH₂⁺) will exchange with deuterium and become invisible. The spectrum will therefore consist of signals from the nine non-exchangeable protons on the piperidine ring.

| Proton(s) | Predicted δ (ppm) | Multiplicity | Coupling (J Hz) | Integration | Rationale |

| H3 | 3.5 - 3.8 | Multiplet (m) | - | 1H | Methine proton alpha to two protonated nitrogens. Significant downfield shift. Complex coupling to H2ax, H2eq, H4ax, H4eq. |

| H2ax, H6ax | 3.3 - 3.6 | Multiplet (m) | J(gem)≈12-14, J(a,a)≈10-12, J(a,e)≈3-5 | 2H | Axial protons adjacent to the ring nitrogen, deshielded. |

| H2eq, H6eq | 3.0 - 3.3 | Multiplet (m) | J(gem)≈12-14, J(a,e)≈3-5, J(e,e)≈2-4 | 2H | Equatorial protons adjacent to the ring nitrogen. |

| H4ax, H5ax | 1.8 - 2.1 | Multiplet (m) | J(gem)≈12-14, J(a,a)≈10-12, J(a,e)≈3-5 | 2H | Axial protons further from the nitrogens, shifted upfield relative to H2/H6. |

| H4eq, H5eq | 2.1 - 2.4 | Multiplet (m) | J(gem)≈12-14, J(a,e)≈3-5, J(e,e)≈2-4 | 2H | Equatorial protons, often deshielded relative to their axial counterparts. |

Predicted ¹³C NMR Spectrum (Solvent: D₂O)

The proton-decoupled ¹³C NMR spectrum will show five distinct signals corresponding to the five carbon atoms of the piperidine ring.

| Carbon | Predicted δ (ppm) | Rationale |

| C3 | 55 - 60 | Methine carbon directly attached to the protonated hydrazine group. Experiences strong deshielding. |

| C2, C6 | 48 - 53 | Methylene carbons adjacent to the protonated ring nitrogen. Significantly deshielded. |

| C4 | 25 - 30 | Methylene carbon beta to the ring nitrogen and the hydrazine group. |

| C5 | 20 - 25 | Methylene carbon beta to the ring nitrogen, expected to be the most upfield signal. |

Structural Confirmation with 2D NMR Spectroscopy

For a molecule with overlapping multiplets, 2D NMR is essential for definitive assignments.[9][10][11]

-

¹H-¹H COSY (Correlation Spectroscopy) : This experiment reveals which protons are coupled to each other. We would expect to see cross-peaks connecting all adjacent protons in the piperidine ring, confirming the spin system. For example, the H3 multiplet would show correlations to the H2 and H4 protons.

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) : This is the most powerful tool for assigning the carbon spectrum. It generates a cross-peak for each proton and the carbon it is directly attached to. This allows for the unambiguous assignment of each carbon signal based on the already determined proton assignments.[12][13]

Caption: Expected 2D NMR correlations for structural elucidation.

Conclusion

The NMR analysis of 1-(Piperidin-3-yl)hydrazine dihydrochloride is a clear example of how fundamental NMR principles can be applied to elucidate the structure of a complex heterocyclic salt. The protonation of the nitrogen centers is the dominant factor influencing the chemical shifts, causing a general downfield movement of all signals. A detailed analysis of coupling constants in the ¹H spectrum provides insight into the chair conformation of the piperidine ring, while 2D techniques like COSY and HSQC are critical for the definitive assignment of all proton and carbon signals. The predictive framework and experimental protocols outlined in this guide provide a robust system for the confident structural characterization of this and related molecules.

References

-

Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]

-

Pinto, D. C. G. A., et al. (n.d.). 8 Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. Available at: [Link]

- Silva, A. M. S., et al. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry.

-

University of Ottawa. (n.d.). How to make an NMR sample. Available at: [Link]

-

University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Available at: [Link]

- Unknown. (n.d.). 35Cl solid-state NMR of HCl salts of active pharmaceutical ingredients: Structural prediction, spectral fingerprinting and polymorph recognition.

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). Available at: [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]

- Unknown. (n.d.). 1 H Chemical Shifts (ppm) and Coupling Constants (Hz) of 1-8.

- Lee, S., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20295.

- Sridharan, V., et al. (2011). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Magnetic Resonance in Chemistry, 49(9), 565-571.

-

Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Available at: [Link]

- Semenov, V. A., et al. (2015). Theoretical and experimental study of 15N NMR protonation shifts. Magnetic Resonance in Chemistry, 53(6), 433-441.

-

JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. Column. Available at: [Link]

-

Unknown. (n.d.). Coupling constants for 1H and 13C NMR. Available at: [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Available at: [Link]

- Kalasin, S., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 291.

- Eliel, E. L., et al. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 98(12), 3583-3586.

- Patel, J. (2024). Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms. Morganton Scientific, 1(1).

- Guan, Y., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(35), 11837-11849.

- Unknown. (n.d.). 1 H-NMR spectrum for compound[f 1 ].

- Jarocha, D., et al. (2024). From NMR to AI: Do We Need 1H NMR Experimental Spectra to Obtain High-Quality logD Prediction Models?

- Alkorta, I., et al. (2003). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 27(4), 734-742.

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Available at: [Link]

-

Alkorta, I., et al. (2003). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: Experimental results and GIAO calculations. ResearchGate. Available at: [Link]

-

Chemistry LibreTexts. (2025, December 9). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]

- He, Y., et al. (2013). NMR Studies of Protonation and Hydrogen Bond States of Internal Aldimines of Pyridoxal 5′-Phosphate in Alanine Racemase, Aspartate Aminotransferase, and Poly-L-lysine. Biochemistry, 52(42), 7437-7448.

Sources

- 1. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. userpage.fu-berlin.de [userpage.fu-berlin.de]

- 4. Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rubingroup.org [rubingroup.org]

- 6. How to make an NMR sample [chem.ch.huji.ac.il]

- 7. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. semanticscholar.org [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]

An In-Depth Technical Guide to the Mass Spectrometry of 1-(Piperidin-3-yl)hydrazine Dihydrochloride

This guide provides a comprehensive technical overview for the mass spectrometric analysis of 1-(Piperidin-3-yl)hydrazine dihydrochloride, a compound of interest in pharmaceutical research and development. The methodologies and interpretations presented herein are designed for researchers, scientists, and drug development professionals seeking to establish robust analytical protocols for the characterization of this and structurally related small molecules.

Introduction: The Analytical Imperative

1-(Piperidin-3-yl)hydrazine is a heterocyclic compound featuring a piperidine ring and a hydrazine functional group. The piperidine moiety is a prevalent scaffold in numerous pharmaceuticals, making the characterization of its derivatives crucial in drug discovery.[1][2] Mass spectrometry (MS) is an indispensable tool for the structural elucidation and quantification of such small molecules due to its exceptional sensitivity, selectivity, and speed.[3] This guide will detail the strategic considerations for developing a reliable Liquid Chromatography-Mass Spectrometry (LC-MS) method for 1-(Piperidin-3-yl)hydrazine dihydrochloride, from first principles of ionization to the prediction of fragmentation patterns.

Physicochemical Properties and Their Mass Spectrometric Implications

A foundational understanding of the analyte's properties is paramount for effective method development.

-

Chemical Structure: C₅H₁₃N₃·2HCl

-

Molecular Weight (Free Base): 115.18 g/mol

-

Molecular Weight (Dihydrochloride Salt): 188.11 g/mol

-

Key Functional Groups: Primary amine, secondary amine (piperidine ring), hydrazine.

-

Predicted Basicity: The presence of multiple nitrogen atoms confers basic properties to the molecule, making it an excellent candidate for positive mode electrospray ionization (ESI). The pKa values of the amine groups are critical in determining the optimal pH for ionization.[4][5]

The dihydrochloride salt form indicates that the compound is handled as a protonated species. In solution, it will exist in equilibrium with its free base form. For MS analysis, the free base is the species of interest for mass determination.

Method Development: Ionization and Separation Strategy

The primary goal is to efficiently generate gas-phase ions of the intact molecule and subsequently fragment them in a controlled manner to obtain structural information.

Choosing the Right Ionization Technique

Given the polar and basic nature of 1-(Piperidin-3-yl)hydrazine, Electrospray Ionization (ESI) in positive ion mode is the most logical and effective choice.[6][7] ESI is a soft ionization technique that is well-suited for polar, thermally labile molecules, typically yielding the protonated molecular ion, [M+H]⁺, with minimal in-source fragmentation.[8]

-

Rationale for Positive Mode ESI: The multiple nitrogen atoms in the molecule are readily protonated in the acidic environment of the ESI spray. The addition of a small amount of acid (e.g., 0.1% formic acid) to the mobile phase will ensure the analyte is predominantly in its protonated form, thereby enhancing the ESI signal.[5][9]

Liquid Chromatography (LC) for Optimal Separation

Coupling LC with MS (LC-MS) is standard practice for analyzing small molecules in complex matrices.[3] For a highly polar compound like 1-(Piperidin-3-yl)hydrazine, traditional reversed-phase (RP) chromatography using a C18 column may provide insufficient retention.[10]

-

Recommended Approach: HILIC. Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for retaining and separating very polar compounds.[11] A HILIC stationary phase (e.g., unbonded silica or amide-bonded silica) in combination with a mobile phase consisting of a high percentage of organic solvent (e.g., acetonitrile) and a small amount of aqueous buffer will provide better retention and peak shape.

Predicted Mass Spectrum and Fragmentation Analysis

The Molecular Ion

In positive mode ESI-MS, the primary ion observed will be the protonated free base.

-

Molecular Formula (Free Base): C₅H₁₃N₃

-

Exact Mass (Monoisotopic): 115.1109

-

Predicted [M+H]⁺ Ion: m/z 116.1182

The presence of an odd number of nitrogen atoms (three) results in an odd nominal molecular mass (115), and consequently, an even mass-to-charge ratio for the [M+H]⁺ ion, consistent with the Nitrogen Rule.[12]

Tandem Mass Spectrometry (MS/MS) and Fragmentation Pathways

To confirm the structure, tandem mass spectrometry (MS/MS) is employed. The [M+H]⁺ ion (m/z 116.1) is isolated and subjected to collision-induced dissociation (CID). The fragmentation of cyclic amines is typically initiated by cleavage of the bonds alpha to the nitrogen atom, leading to ring opening or the loss of substituents.[13][14][15] For 1-(Piperidin-3-yl)hydrazine, several key fragmentation pathways can be predicted:

-

Loss of Ammonia (NH₃): A common fragmentation for primary amines and hydrazines is the neutral loss of ammonia (17.03 Da). This would result in a fragment ion at m/z 99.09 .

-

Loss of the Hydrazine Group (N₂H₃•): Cleavage of the C-N bond connecting the hydrazine group to the piperidine ring would result in the loss of a hydrazinyl radical (•NHNH₂, 31.03 Da), yielding a fragment at m/z 85.09 .

-

Piperidine Ring Opening: Alpha-cleavage within the piperidine ring is a characteristic fragmentation pathway for such structures.[1] This can lead to a cascade of fragmentation events, producing a series of smaller ions. A primary ring cleavage could result in an iminium ion, which is a common and stable fragment for amines.[12] For example, cleavage of the C2-C3 and C5-C6 bonds could lead to the formation of a stable fragment at m/z 83.08 corresponding to the protonated piperidine ring after loss of the hydrazine group and subsequent rearrangement.

-

Formation of the Piperidinyl Cation: Cleavage of the C3-N bond can lead to the formation of a protonated piperidine ring fragment at m/z 86.10 .

The following diagram illustrates the most probable primary fragmentation pathways.

Caption: Predicted MS/MS fragmentation pathways for [1-(Piperidin-3-yl)hydrazine+H]⁺.

Summary of Predicted Ions

The following table summarizes the key ions expected in the ESI-MS and MS/MS spectra.

| Ion Description | Predicted m/z (monoisotopic) | Proposed Formula |

| Protonated Molecule | 116.1182 | [C₅H₁₄N₃]⁺ |

| Loss of Ammonia | 99.0920 | [C₅H₁₁N₂]⁺ |

| Loss of Hydrazinyl Radical | 85.0862 | [C₅H₁₁N]⁺ |

| Piperidine Ring Fragment | 86.0964 | [C₅H₁₂N]⁺ |

| Ring Opening Fragment | 83.0753 | [C₅H₉N]⁺ |

Experimental Protocol: A Self-Validating Workflow

This section provides a step-by-step protocol for the LC-MS/MS analysis. This workflow is designed to be self-validating by including system suitability and quality control checks.

Materials and Reagents

-

1-(Piperidin-3-yl)hydrazine dihydrochloride reference standard

-

LC-MS grade acetonitrile

-

LC-MS grade water

-

LC-MS grade formic acid

-

HPLC or UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

-

HILIC column (e.g., Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm)

Sample and Standard Preparation

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of LC-MS grade water.

-

Working Standard (10 µg/mL): Dilute the stock solution 1:100 with a 90:10 (v/v) mixture of acetonitrile and water.

-

Sample Preparation: Prepare unknown samples in a manner that matches the matrix of the working standard as closely as possible to minimize matrix effects.

LC-MS/MS Parameters

-

LC System:

-

Column: HILIC, e.g., BEH Amide

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient: 95% B to 40% B over 10 minutes

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 2 µL

-

-

MS System (Positive ESI Mode):

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 120 °C

-

Desolvation Gas (N₂): 800 L/hr at 400 °C

-

MS Scan Range: m/z 50-250

-

MS/MS: Isolate precursor ion m/z 116.12 and apply a collision energy ramp (e.g., 10-40 eV) to generate a comprehensive fragment ion spectrum.

-

Data Acquisition and Processing Workflow

The following diagram outlines the logical flow of the analytical process.

Caption: A comprehensive workflow for the LC-MS/MS analysis of the target compound.

Conclusion

The mass spectrometric analysis of 1-(Piperidin-3-yl)hydrazine dihydrochloride is straightforward when a systematic, property-driven approach is employed. The use of positive mode ESI is ideal for this basic compound, and a HILIC-based chromatographic method will provide the necessary retention for robust analysis. The predicted fragmentation patterns, centered around the loss of ammonia and cleavage of the hydrazine group, provide a clear roadmap for structural confirmation via tandem mass spectrometry. The protocols and insights provided in this guide serve as a validated starting point for the routine analysis and characterization of this important pharmaceutical building block.

References

-

Application of LCMS in small-molecule drug development. Drug Target Review. Available at: [Link]

-

The usefulness of hydrazine derivatives for mass spectrometric analysis of carbohydrates. PubMed. Available at: [Link]

-

A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. National Institutes of Health (NIH). Available at: [Link]

-

Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. Available at: [Link]

-

1-(2-Hydrazinylethyl)piperidine hydrochloride. PubChem. Available at: [Link]

-

GCMS Section 6.15 - Fragmentation of Amines. Whitman College. Available at: [Link]

-

Electrospray Ionization Efficiency Scale of Organic Compounds. ACS Publications. Available at: [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

-

Small Molecule Method Development Strategies with Chad Christianson. Bioanalysis Zone. Available at: [Link]

-

One-pot Native Chemical Ligation of Peptide Hydrazides Enables Total Synthesis of Modified Histones. The Royal Society of Chemistry. Available at: [Link]

-

The usefulness of hydrazine derivatives for mass spectrometric analysis of carbohydrates. ResearchGate. Available at: [Link]

-

The use of hydrazine based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds. ScienceDirect. Available at: [Link]

-

Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Waters. Available at: [Link]

-

1-(Piperidin-4-YL)piperazine trihydrochloride. PubChem. Available at: [Link]

-

Video: Mass Spectrometry: Amine Fragmentation. JoVE. Available at: [Link]

-

Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PubMed Central. Available at: [Link]

-

Electrospray ionization. Wikipedia. Available at: [Link]

-

Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Target Review. Available at: [Link]

-

Simultaneous quantitation of hydrazine and acetylhydrazine in human plasma by high performance liquid chromatography-tandem mass spectrometry after derivatization with p-tolualdehyde. PubMed. Available at: [Link]

-

Fragmentation (mass spectrometry). Wikipedia. Available at: [Link]

-

Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. The Royal Society of Chemistry. Available at: [Link]

-

How to increase sensitivity of badly ionizing compounds in ESI-MS (electrospray ionisation mass spectroscopy)? ResearchGate. Available at: [Link]

-

Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modifications. Advanced Materials Technology. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]

- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 7. drugtargetreview.com [drugtargetreview.com]

- 8. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bioanalysis-zone.com [bioanalysis-zone.com]

- 10. hplc.eu [hplc.eu]

- 11. waters.com [waters.com]

- 12. Video: Mass Spectrometry: Amine Fragmentation [jove.com]

- 13. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. GCMS Section 6.15 [people.whitman.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide on the Potential Biological Activity of 1-(Piperidin-3-yl)hydrazine Dihydrochloride

Executive Summary

1-(Piperidin-3-yl)hydrazine dihydrochloride is a heterocyclic compound that, while not extensively characterized as a standalone therapeutic agent, represents a molecule of significant interest at the intersection of two pharmacologically important scaffolds: the piperidine ring and the hydrazine functional group. The piperidine moiety is a "privileged scaffold," found in a vast array of FDA-approved drugs, particularly those targeting the central nervous system.[1][2] The hydrazine group is a highly reactive and versatile chemical handle, integral to several established drugs and a crucial building block for creating libraries of bioactive molecules through the formation of hydrazones.[3][4] This guide synthesizes information from related chemical classes to forecast the potential biological activities of 1-(Piperidin-3-yl)hydrazine and its derivatives. We will explore its potential in neuropharmacology, oncology, and infectious diseases, detail the mechanistic rationale behind these predictions, and provide robust, validated experimental protocols for its evaluation. The primary utility of this compound is likely as a precursor for generating extensive libraries of hydrazone derivatives, whose biological activities can then be systematically explored.

Deconstruction of the Core Molecular Scaffolds

A thorough understanding of the potential of 1-(Piperidin-3-yl)hydrazine begins with an analysis of its constituent parts. The molecule's predicted bioactivity is an amalgamation of the properties endowed by both the piperidine and hydrazine moieties.

The Piperidine Ring: A Privileged Scaffold in Medicinal Chemistry

The piperidine ring is one of the most ubiquitous N-heterocycles in modern pharmaceuticals.[2] Its prevalence stems from its favorable physicochemical properties: the saturated, six-membered ring can adopt a stable chair conformation, allowing for precise spatial orientation of substituents, while the basic nitrogen atom is often protonated at physiological pH, enhancing aqueous solubility and enabling critical ionic interactions with biological targets.[5]

Piperidine derivatives are cornerstones in numerous therapeutic areas, including:

-

Central Nervous System (CNS) Disorders: The scaffold is central to antipsychotics, antidepressants, and analgesics. Notably, piperidine derivatives have been developed as potent antagonists for histamine H3 and sigma-1 receptors, which are promising targets for treating cognitive disorders like Alzheimer's disease, schizophrenia, and neuropathic pain.[6]

-

Receptor Modulation: Its structural rigidity and basic nitrogen make it an ideal anchor for ligands targeting a wide range of G-protein coupled receptors (GPCRs) and ion channels.

The Hydrazine Moiety: A Reactive Pharmacophore and Versatile Synthon

The hydrazine group (-NH-NH2) is a potent nucleophile and a key functional group in several well-known drugs. For example, the antituberculosis agent isoniazid and several monoamine oxidase (MAO) inhibitors like iproniazid and isocarboxazid feature a hydrazine or hydrazide core.[3]

The significance of the hydrazine moiety is twofold:

-